molecular formula C7H15ClN2O3 B13498877 (2S)-2-amino-4-(dimethylcarbamoyl)butanoic acid hydrochloride

(2S)-2-amino-4-(dimethylcarbamoyl)butanoic acid hydrochloride

Cat. No.: B13498877
M. Wt: 210.66 g/mol
InChI Key: JIFHNVDHPIMSAY-JEDNCBNOSA-N
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Description

(2S)-2-amino-4-(dimethylcarbamoyl)butanoic acid hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. It is characterized by its unique structure, which includes an amino group, a dimethylcarbamoyl group, and a butanoic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-4-(dimethylcarbamoyl)butanoic acid hydrochloride typically involves the reaction of (2S)-2-amino-4-(dimethylcarbamoyl)butanoic acid with hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-4-(dimethylcarbamoyl)butanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines.

    Substitution: The dimethylcarbamoyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield various substituted derivatives.

Scientific Research Applications

(2S)-2-amino-4-(dimethylcarbamoyl)butanoic acid hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-amino-4-(dimethylcarbamoyl)butanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group and dimethylcarbamoyl group play crucial roles in binding to enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2,3-diaminobutanoic acid hydrochloride: Similar structure but with an additional amino group.

    2-methylbutanoic acid: A branched-chain alkyl carboxylic acid with different functional groups.

Uniqueness

(2S)-2-amino-4-(dimethylcarbamoyl)butanoic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C7H15ClN2O3

Molecular Weight

210.66 g/mol

IUPAC Name

(2S)-2-amino-5-(dimethylamino)-5-oxopentanoic acid;hydrochloride

InChI

InChI=1S/C7H14N2O3.ClH/c1-9(2)6(10)4-3-5(8)7(11)12;/h5H,3-4,8H2,1-2H3,(H,11,12);1H/t5-;/m0./s1

InChI Key

JIFHNVDHPIMSAY-JEDNCBNOSA-N

Isomeric SMILES

CN(C)C(=O)CC[C@@H](C(=O)O)N.Cl

Canonical SMILES

CN(C)C(=O)CCC(C(=O)O)N.Cl

Origin of Product

United States

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